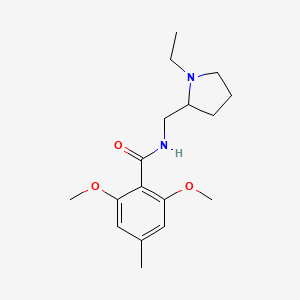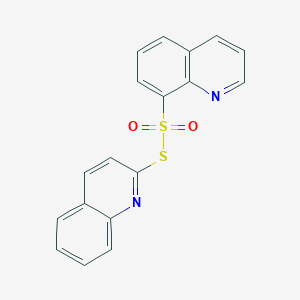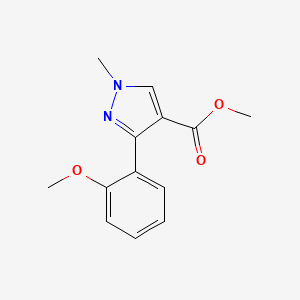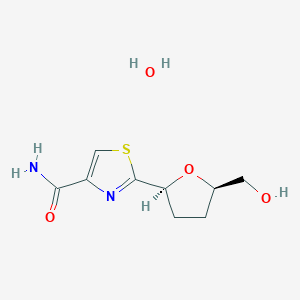
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate is a complex organic compound that features a tetrahydrofuran ring substituted with hydroxymethyl groups and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofuran ring, which can be achieved through the hydrogenation of 5-hydroxymethylfurfural using catalysts such as RANEY® Cu . The thiazole ring can be synthesized through the condensation of appropriate thioamides and α-haloketones under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow systems for the condensation reactions. The final product is often purified using techniques such as recrystallization or chromatography to obtain the hydrate form.
化学反応の分析
Types of Reactions
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, dihydrothiazole derivatives, and various substituted thiazole compounds.
科学的研究の応用
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
作用機序
The mechanism of action of 2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate involves its interaction with specific molecular targets. The hydroxymethyl groups and thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation .
類似化合物との比較
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of tetrahydrofuran derivatives.
2,5-Furan dicarboxylic acid (FDCA): A stable bio-based compound used in polymer production.
2,5-Bis(hydroxymethyl)furan (BHMF): A bio-based diol with applications in materials science.
Uniqueness
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate is unique due to its combination of a tetrahydrofuran ring and a thiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H14N2O4S |
|---|---|
分子量 |
246.29 g/mol |
IUPAC名 |
2-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide;hydrate |
InChI |
InChI=1S/C9H12N2O3S.H2O/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7;/h4-5,7,12H,1-3H2,(H2,10,13);1H2/t5-,7+;/m1./s1 |
InChIキー |
ODCRLKGTXKFPQE-PACXSXMQSA-N |
異性体SMILES |
C1C[C@H](O[C@H]1CO)C2=NC(=CS2)C(=O)N.O |
正規SMILES |
C1CC(OC1CO)C2=NC(=CS2)C(=O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


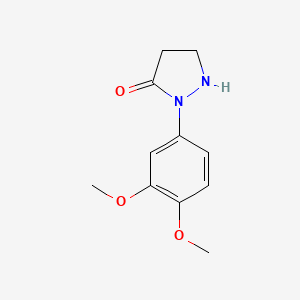

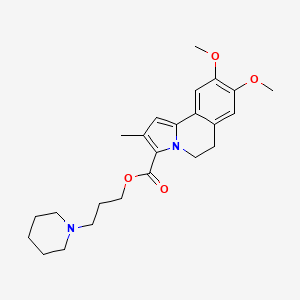
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
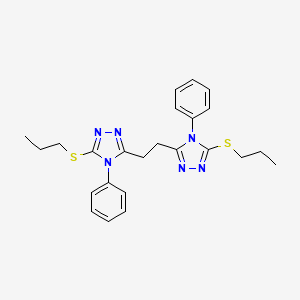
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
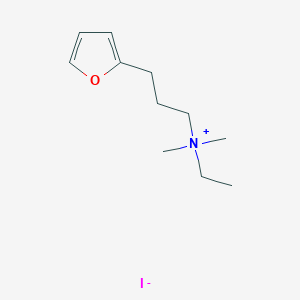
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
